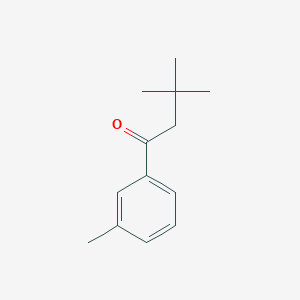

3',3,3-Trimethylbutyrophenone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3,3-dimethyl-1-(3-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10-6-5-7-11(8-10)12(14)9-13(2,3)4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRHRLTXKBDIBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642376 | |

| Record name | 3,3-Dimethyl-1-(3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-50-7 | |

| Record name | 3,3-Dimethyl-1-(3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Aromatic Ketone Photochemistry Research

The photochemistry of aromatic ketones is a cornerstone of organic chemistry, characterized by a series of well-defined reactions that occur upon the absorption of light. Butyrophenone (B1668137) and its derivatives serve as archetypal models for investigating these transformations, particularly the celebrated Norrish Type II reaction. wikipedia.orgslideshare.net

Upon irradiation with ultraviolet light, the carbonyl group of an aromatic ketone like butyrophenone undergoes an n→π* electronic transition, promoting it from a singlet ground state (S₀) to an excited singlet state (S₁). This is often followed by a rapid and efficient intersystem crossing to the more stable triplet state (T₁). researchgate.net The true photochemical reactivity of the molecule stems from this triplet state.

For butyrophenone, the key photochemical event is an intramolecular hydrogen atom transfer. The excited carbonyl oxygen abstracts a hydrogen atom from the gamma (γ) carbon of its own alkyl chain, forming a 1,4-biradical intermediate. wikipedia.orgyoutube.com This biradical is not a final product but a pivotal junction from which two principal reaction pathways emerge:

Fragmentation (β-Cleavage): The biradical can cleave at the bond between the α and β carbons, yielding an enol (which quickly tautomerizes to acetophenone) and an alkene (ethene). wikipedia.org

Cyclization (Yang Cyclization): Alternatively, the two radical centers of the biradical can combine to form a new carbon-carbon bond, resulting in a cyclobutanol (B46151) derivative, specifically 1-phenylcyclobutanol. wikipedia.orgyoutube.com

These competing intramolecular processes are fundamental to the study of butyrophenone systems and provide a framework for understanding the reactivity of more complex derivatives.

Table 1: Primary Photochemical Reactions of Butyrophenone

| Reaction Name | Reactant | Key Intermediate | Major Products |

|---|---|---|---|

| Norrish Type II Fragmentation | Butyrophenone | 1,4-Biradical | Acetophenone (B1666503) + Ethene |

| Norrish-Yang Cyclization | Butyrophenone | 1,4-Biradical | 1-Phenylcyclobutanol |

Significance in Contemporary Organic Chemistry Research

The butyrophenone (B1668137) framework holds significant importance in modern organic chemistry research, primarily as a model system for elucidating complex reaction mechanisms. The well-defined nature of the Norrish Type II reaction allows researchers to probe fundamental chemical principles with high precision. northwestern.educhemrxiv.org

The study of butyrophenone photochemistry is crucial for several reasons:

Understanding Reaction Intermediates: The 1,4-biradical formed during the reaction is a key intermediate in many organic reactions. Studying its behavior, lifetime, and the factors that influence its partitioning between fragmentation and cyclization pathways provides invaluable data for predicting the outcomes of other radical-based reactions. researchgate.net

Probing Structural and Electronic Effects: By systematically modifying the structure of butyrophenone—for instance, by adding substituents like the methyl groups in 3',3,3-Trimethylbutyrophenone—chemists can observe how steric and electronic effects alter reaction rates and product distributions. This provides a deeper understanding of structure-reactivity relationships. northwestern.edu

Applications in Synthesis: The Norrish-Yang cyclization is a powerful tool in synthetic organic chemistry for constructing four-membered cyclobutane (B1203170) rings, which are structural motifs found in various natural products and complex molecules. wikipedia.org Understanding how to control the reaction to favor cyclization over fragmentation is a key area of synthetic research.

Overview of Key Research Areas for Butyrophenone Derivatives

Precursor-Based Synthesis Approaches

The construction of the this compound scaffold fundamentally relies on the strategic combination of appropriate precursors. The most prevalent and historically significant of these methods is the Friedel-Crafts acylation.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a classic and versatile method for the synthesis of aromatic ketones, including this compound. usask.ca This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. usask.ca In the context of synthesizing this compound, the reaction proceeds by acylating tert-butylbenzene with butyryl chloride.

The mechanism commences with the activation of the acylating agent, butyryl chloride, by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). usask.cayoutube.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion, which is stabilized by resonance. usask.cayoutube.com The electron-rich tert-butylbenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion. usask.ca Finally, a weak base, such as the AlCl₄⁻ complex, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product, 1-(4-tert-butylphenyl)butan-1-one. usask.ca It is crucial to note that the product ketone can form a stable complex with the Lewis acid, necessitating the use of stoichiometric or greater amounts of the catalyst. wikipedia.org An aqueous workup is subsequently required to liberate the desired ketone. youtube.comwikipedia.org

The tert-butyl group on the benzene (B151609) ring is an ortho-, para-director. Due to the steric hindrance of the bulky tert-butyl group, the acylation predominantly occurs at the para-position, leading to the desired 4'-substituted product.

Exploration of Alternative Synthetic Routes for Butyrophenone Derivatives

While Friedel-Crafts acylation is a primary route, other synthetic strategies have been developed for butyrophenone derivatives, often tailored to introduce specific functionalities or to overcome the limitations of the classical approach. For instance, the synthesis of butyrophenone analogs bearing complex side chains often involves multi-step sequences. One such approach involves the alkylation of pre-existing piperidine or diazepane moieties with 4-chloro-4'-fluorobutyrophenone. nih.gov This method is particularly prevalent in the synthesis of pharmacologically active compounds where the butyrophenone core is attached to a heterocyclic scaffold. nih.govworldresearchlibrary.orggoogle.com

Another alternative involves the modification of a precursor molecule that already contains a portion of the butyrophenone structure. For example, the synthesis of 1,3-bis(4-tert-butylphenyl)-4-nitrobutan-1-one has been reported, which serves as an intermediate for other complex molecules. nih.gov Furthermore, synthetic routes starting from β-benzoylpropionic acid have been utilized to create 3-(aminomethyl)tetralones, which are analogs of butyrophenone.

Catalytic Approaches in Butyrophenone Synthesis

Catalysis is at the heart of butyrophenone synthesis, particularly in the context of the Friedel-Crafts reaction. The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and environmental impact.

Lewis Acid Catalysis in Aromatic Ketone Formation

Lewis acids are indispensable for activating the acylating agent in Friedel-Crafts acylation. usask.ca Anhydrous aluminum chloride (AlCl₃) is the most traditional and widely used Lewis acid for this transformation due to its high activity. usask.caacs.org However, its moisture sensitivity and the large quantities required can pose handling and waste disposal challenges. acs.org

To address these issues, other Lewis acids have been explored as catalysts. Iron(III) chloride (FeCl₃) has been demonstrated as a viable alternative to AlCl₃, offering a less hazardous option without a substantial decrease in yield for certain acylations. acs.org Other Lewis acids such as zinc(II) salts can also be employed, sometimes in catalytic amounts, particularly when the aromatic substrate is highly activated. wikipedia.org The choice of Lewis acid can be critical, as demonstrated in some coupling reactions where different Lewis acids like BF₃·OEt₂ and ZnCl₂ showed varying degrees of success depending on the substrates. nih.gov

The following table summarizes various Lewis acids used in Friedel-Crafts acylation and related reactions.

| Catalyst | Substrate(s) | Acylating/Alkylating Agent | Product | Yield (%) | Reference(s) |

| AlCl₃ | tert-Butylbenzene | Butyryl chloride | 1-(4-tert-butylphenyl)butan-1-one | - | usask.cawikipedia.org |

| FeCl₃ | Toluene | Acetyl chloride | 4-Methylacetophenone | 75 | acs.org |

| BF₃·OEt₂ | Anisole | α-Ketophosphate | α-Aryl ketone | 59-84 | nih.gov |

| ZnCl₂ | Styrenyl potassium trifluoroborate | α-Ketophosphate | trans-Olefin | 60 | nih.gov |

| AlCl₃ | Benzene | Tetrahydrofuran | 4-Phenyl-1-butanol (after hydrolysis) | - | google.com |

Green Chemistry Considerations in Butyrophenone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for aromatic ketones, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several green approaches are being investigated for the synthesis of aromatic ketones. One promising strategy involves the use of visible-light-induced aerobic C-H oxidation. This method employs a photocatalyst, such as cerium chloride (CeCl₃), in an aqueous solvent under a simple air atmosphere, offering an environmentally friendly alternative to traditional oxidation methods that often rely on peroxides.

Another green tactic is the use of solid acid catalysts, such as zeolites, which can replace homogeneous Lewis acids like AlCl₃ in Friedel-Crafts reactions. researchgate.net Solid catalysts offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosive waste streams. researchgate.net

Furthermore, research into solvent-free or solvent-minimized reaction conditions is a key area of green chemistry. Mechanochemical methods, where mechanical energy is used to drive reactions, have been explored for the synthesis of various compounds and can reduce or eliminate the need for bulk solvents. The use of more benign solvents, such as ionic liquids or water, is also a significant step towards greener synthetic protocols for butyrophenone and its derivatives. mdpi.comfrontiersin.org

Excited State Dynamics and Photophysical Processes

The initial absorption of light by this compound populates a short-lived singlet excited state, which can then undergo various photophysical processes, including intersystem crossing to the triplet state. The dynamics of these excited states are central to understanding the subsequent photochemical reactions.

Characterization of Singlet and Triplet Excited States

Upon excitation, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This S₁ state is typically a n,π* state, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. nih.gov The singlet excited state is relatively short-lived.

For many aromatic ketones, the initially formed singlet state rapidly undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁). nih.govhku.hk This triplet state is also typically of n,π* character and has a significantly longer lifetime than the singlet state, allowing for various photochemical reactions to occur. The triplet state of ketones like butyrophenone is a 1,4-biradical, formed by intramolecular hydrogen atom transfer. sciepub.com The energy of the triplet state for the related acetophenone (B1666503) has been reported to be around 74 kcal/mol. researchgate.net

Table 1: Photophysical Properties of Related Ketones

| Compound | Triplet State Energy (kcal/mol) | Triplet Lifetime | Intersystem Crossing Quantum Yield (Φ_isc) |

| Acetophenone | 74 researchgate.net | Varies with solvent and concentration | ~1.0 |

| Benzophenone | 69 | Varies with solvent and concentration | ~1.0 edinst.com |

| Butyrophenone | Not explicitly found | Varies with solvent and concentration | High |

Mechanisms of Intersystem Crossing in Butyrophenone Systems

Intersystem crossing (ISC) is a radiationless transition between two electronic states of different spin multiplicity, typically from a singlet to a triplet state. nih.gov For butyrophenone and its derivatives, ISC from the S₁(n,π*) state is a highly efficient process. sciepub.com The efficiency of ISC is governed by several factors, including the energy gap between the singlet and triplet states and the presence of spin-orbit coupling. nih.govresearchgate.net

In many ketones, the S₁(n,π) and a higher-energy T₂(π,π) state are close in energy, which can facilitate the ISC process. nih.gov The transition between states of different orbital types (n,π* to π,π*) is generally more favorable, a principle known as El-Sayed's rule. This efficient population of the triplet state is a key reason why much of the photochemistry of ketones proceeds from this state. Theoretical studies on butyrophenone have identified a three-surface intersection involving the S₁, T₁, and T₂ states, which plays a crucial role in the S₁ → T₁ intersystem crossing process. hku.hk

Role of Potential Energy Surfaces and Intersections in Photoreactivity

The photochemical reactivity of this compound is best understood by considering its potential energy surfaces (PESs). A PES is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. numberanalytics.com Photochemical reactions involve the movement of the molecule on the excited-state PES.

Key features of these surfaces that dictate the reaction pathways are minima, which correspond to stable or metastable species (like the excited states themselves), and intersections between different surfaces, which provide pathways for transitions between states. psu.edu For butyrophenone systems, the intersection of the singlet and triplet state surfaces is critical for the efficient population of the triplet state. hku.hk Furthermore, the topography of the triplet state PES, including barriers and reaction pathways, determines the outcome of the subsequent intramolecular reactions. The competition between different reaction channels, such as Norrish Type I and Type II reactions, is governed by the relative energies of the transition states on the triplet PES.

Intramolecular Photoreactions

From the triplet excited state, this compound can undergo characteristic intramolecular photoreactions, primarily the Norrish Type I and Type II photoelimination pathways. The substitution pattern of the butyrophenone derivative significantly influences the competition between these pathways.

Investigation of Norrish Type I Photoelimination Pathways

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. wikipedia.org This cleavage results in the formation of a benzoyl radical and a tert-butyl radical.

Reaction Scheme: Norrish Type I Cleavage of this compound

Analysis of Norrish Type II Photoelimination and Related Processes

The Norrish Type II reaction is an intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. sciepub.comwikipedia.org However, in the case of this compound, there are no γ-hydrogens available for abstraction due to the tert-butyl group. The hydrogens on the methyl groups are β-hydrogens.

Therefore, this compound itself cannot undergo the classic Norrish Type II reaction. This structural feature makes it an interesting control molecule in studies of butyrophenone photochemistry, as it isolates the Norrish Type I pathway from competition with the Type II pathway.

For other butyrophenone derivatives that do possess γ-hydrogens, the Norrish Type II reaction is a major deactivation pathway. sciepub.comrsc.org The resulting 1,4-biradical can then undergo either cleavage (fragmentation) to form an alkene and an enol (which tautomerizes to a ketone) or cyclization to form a cyclobutanol (B46151) (the Yang cyclization). sciepub.comyoutube.com

Table 2: General Products of Norrish Reactions for Butyrophenones

| Reaction Type | Primary Intermediate | Major Products |

| Norrish Type I | Acyl and Alkyl Radicals | Alkanes, Alkenes, Carbon Monoxide, Recombination Products wikipedia.org |

| Norrish Type II | 1,4-Biradical | Alkene, Enol (leading to a ketone), Cyclobutanol sciepub.comwikipedia.org |

Studies on Intramolecular Hydrogen Atom Abstraction (e.g., γ-H abstraction)

The photochemistry of butyrophenone and its derivatives is significantly influenced by intramolecular hydrogen atom abstraction, a process famously known as the Norrish Type II reaction. youtube.com Upon absorption of light, the molecule is promoted to an excited singlet state (S1), which can then undergo intersystem crossing to the more stable triplet state (T1). youtube.com The key reactive species is the n,π* triplet state of the carbonyl group, where an unpaired electron resides in a non-bonding n-orbital on the oxygen atom, giving it radical-like character. youtube.com

This electrophilic oxygen radical can abstract a hydrogen atom from within the same molecule. youtube.com In the case of butyrophenone derivatives, the most favorable abstraction occurs from the γ-carbon of the alkyl chain. This preference is due to the formation of a sterically and energetically favorable six-membered cyclic transition state. youtube.com This process, termed γ-hydrogen abstraction, is a critical primary step that dictates the subsequent photochemical pathways. youtube.comacs.org While abstraction from other positions (β, δ, ε) is possible, γ-abstraction is typically the most efficient pathway when a γ-hydrogen is available. youtube.com

The efficiency of this process can be influenced by the substitution pattern on the butyrophenone molecule. Studies on various substituted butyrophenones have provided deep insights into the electronic and steric factors governing the reactivity of the excited triplet state and the dynamics of hydrogen transfer. acs.org

Formation and Reactivity of Biradical Intermediates

The intramolecular γ-hydrogen abstraction directly leads to the formation of a key intermediate: a 1,4-biradical (or diradical). youtube.com This species has two radical centers, one on the hydroxyl-bearing carbon and the other on the γ-carbon of the alkyl chain. youtube.com Once formed on the ground-state potential energy surface, this biradical is not directly observable under normal conditions but its existence is inferred from the final products. youtube.com The 1,4-biradical is highly reactive and has two primary competing pathways for its subsequent transformation:

Cleavage (Fragmentation): The biradical can undergo cleavage of the Cα-Cβ bond. This process, often referred to as the Yang-Norrish reaction, results in the formation of an alkene (from the terminal carbons of the original butyl chain) and an enol. The enol rapidly tautomerizes to the more stable corresponding ketone, which in this case is acetophenone. youtube.com

Cyclization: The two radical centers can combine to form a new carbon-carbon bond, leading to the formation of a cyclobutanol derivative. youtube.com This intramolecular radical coupling results in a four-membered ring.

The ratio of cleavage to cyclization products is dependent on factors such as the conformation of the biradical, the solvent environment, and the specific substitution on the butyrophenone derivative.

| Reaction Pathway | Description | Resulting Products |

|---|---|---|

| Cleavage (Yang-Norrish Reaction) | Fragmentation of the Cα-Cβ bond in the biradical. | An alkene and an enol, which tautomerizes to a ketone (e.g., Acetophenone). youtube.com |

| Cyclization | Intramolecular coupling of the two radical centers. | A cyclobutanol derivative. youtube.com |

Photoenolization Mechanisms and Stereoisomerism (e.g., Z- and E-photoenols)

For aryl ketones like butyrophenone derivatives that possess an alkyl group on the aromatic ring ortho to the carbonyl group, a competing photochemical pathway known as photoenolization can occur. This process involves the intramolecular abstraction of a benzylic hydrogen atom from the ortho-substituent by the excited carbonyl oxygen.

Similar to the Norrish Type II reaction, this process proceeds via a six-membered transition state, leading to the formation of a biradical intermediate. However, in this case, the intermediate is a xylylenol-type biradical. This biradical can then collapse to form photoenols. These enols are typically short-lived and can revert to the original ketone or be trapped by a dienophile.

Photochemical Cyclization Reactions (e.g., cyclopropanation)

The primary cyclization pathway for unsubstituted butyrophenone following γ-hydrogen abstraction is the formation of a cyclobutanol ring from the 1,4-biradical, as described previously. youtube.com However, theoretical studies on substituted butyrophenone derivatives have revealed alternative cyclization routes. researchgate.nethku.hk

Specifically, the introduction of a suitable substituent on the α-carbon of the butyrophenone can open up a novel photochemical pathway leading to the formation of a cyclopropane moiety. researchgate.nethku.hk Calculations using methods like CASSCF and DFT have explored the potential energy surfaces for these reactions. hku.hk These studies suggest that after photoexcitation, the molecule can navigate through intersections of different electronic states (S1, T1, T2) to reach a geometry conducive to cyclopropanation. researchgate.net The selection of the α-substituent is a critical factor in determining whether this cyclopropanation can effectively compete with the more traditional Norrish Type II pathways of cleavage and cyclobutanol formation. researchgate.net

Intermolecular Reactions and Other Photochemical Transformations

Hydrogen Abstraction by Butyrophenone Derivatives

In addition to intramolecular reactions, the excited triplet state of a butyrophenone derivative can abstract a hydrogen atom from an external source in an intermolecular process. youtube.com This is particularly common when the reaction is carried out in a solvent that is a good hydrogen donor, such as isopropanol. youtube.com

This process is known as photoreduction. The excited ketone abstracts a hydrogen atom from the solvent, generating a ketyl radical and a solvent-derived radical. youtube.com For example, when irradiated in the presence of an alcohol, the butyrophenone is converted to a ketyl radical, which can then dimerize to form a pinacol. This reaction effectively reduces the carbonyl group. youtube.com The efficiency of intermolecular hydrogen abstraction depends on the reactivity of the excited ketone and the hydrogen-donating ability of the solvent or other molecules present in the system. youtube.comyoutube.com

Photoinduced C-C and C-N Bond Cleavage Processes

Photoexcitation can induce the cleavage of strong covalent bonds, providing synthetic routes to complex molecules. For butyrophenone derivatives, the most relevant bond cleavage processes are those involving carbon-carbon bonds, which are intrinsic to their photochemistry.

Photoinduced C-C Bond Cleavage: The most prominent C-C bond cleavage is the fragmentation of the 1,4-biradical intermediate formed during the Norrish Type II reaction, as detailed in section 3.2.4. youtube.com This cleavage of the Cα-Cβ bond is a defining feature of the reactivity of many butyrophenone derivatives.

Another fundamental C-C bond cleavage process in ketones is the Norrish Type I reaction, or α-cleavage. This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon. For an asymmetrical ketone like butyrophenone, two possible α-cleavage events can occur, leading to a benzoyl radical and a propyl radical, or a phenyl radical and a butanoyl radical. This process typically originates from the excited triplet state and competes with the Norrish Type II reaction.

Theoretical and Computational Chemistry Investigations of 3 ,3,3 Trimethylbutyrophenone

Quantum Chemical Methodologies Applied to Butyrophenone (B1668137) Systems

Quantum chemical methods are central to modeling the electronic structure and predicting the chemical behavior of butyrophenone and its derivatives. These computational tools allow for a detailed examination of molecular geometries, energy levels, and the electronic distributions that dictate reactivity.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for investigating the reaction mechanisms of medium-sized organic molecules like butyrophenones. mdpi.commdpi.com DFT methods are based on the principle that the ground-state energy of a multi-electron system can be determined from its electron density. mdpi.com This approach is widely used to study molecular geometries, vibrational frequencies, and the electronic properties that govern chemical reactions. mdpi.comsphinxsai.com

In the study of butyrophenone systems, DFT is employed to explore reaction pathways such as the Norrish Type I and Type II photoreactions, which are characteristic of carbonyl compounds. researchgate.net DFT calculations help in identifying stable intermediates and transition states along these reaction coordinates. fraunhofer.de For instance, the optimized molecular geometry (bond lengths and angles) of butyrophenone has been calculated using the B3LYP functional with a 6-311+G(d,p) basis set, showing good agreement with experimental data. sphinxsai.com Such calculations provide a foundational understanding of the molecule's ground-state structure before it undergoes any chemical transformation. fraunhofer.de

Furthermore, DFT is utilized to compute properties like HOMO-LUMO energy gaps, which indicate the electronic absorption characteristics and the molecule's kinetic stability. sphinxsai.com Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, reveals insights into charge delocalization and hyperconjugative interactions within the molecule. sphinxsai.com

| Parameter | Bond/Angle | Calculated (B3LYP/6-311+G(d,p)) | Experimental |

|---|---|---|---|

| Bond Length (Å) | O1-C4 | 1.223 | 1.229 |

| Bond Length (Å) | C2-C4 | 1.5285 | 1.5212 |

| Bond Length (Å) | C5-C4 | 1.5012 | 1.4927 |

| Bond Angle (°) | O1-C4-C5 | 120.2 | 119.2 |

Multireference Methods (e.g., CASSCF) for Excited States and Dissociations

While DFT is powerful for ground-state properties, it often falls short in accurately describing electronically excited states, bond-breaking processes, and situations with significant static correlation, where multiple electronic configurations are needed to describe the wavefunction. barbatti.org For these scenarios, multireference (MR) methods are essential. barbatti.orguni-stuttgart.de The Complete Active Space Self-Consistent Field (CASSCF) method is a prominent MR approach used to study the photochemistry of butyrophenone. researchgate.netnih.gov

CASSCF provides a balanced description of multiple electronic states by optimizing both the orbitals and the configuration interaction coefficients within a defined "active space" of orbitals and electrons. nih.gov This is crucial for studying photochemical reactions that involve transitions between different potential energy surfaces (e.g., singlet S1 and triplet T1, T2 states). researchgate.net For butyrophenone, CASSCF has been used to locate minimum energy crossing points between the S1, T1, and T2 states, which act as funnels for intersystem crossing—a key step in many photochemical reactions. researchgate.net Such calculations are vital for understanding phenomena like bond dissociations and the formation of conical intersections, which govern the efficiency of photochemical decay pathways. barbatti.orguni-stuttgart.de

The necessity for MR methods arises in cases such as:

Dissociative Structures: Where chemical bonds are stretched or broken. barbatti.org

Excited States: Particularly those with significant multi-configurational character. nih.gov

Conical Intersections: Points of degeneracy between electronic states that facilitate rapid, non-radiative transitions. uni-stuttgart.de

Molecular Electron Density Theory (MEDT) for Bonding Analysis

Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, is the primary driver of chemical reactions. mdpi.comencyclopedia.pub This theory relies on a rigorous analysis of the electron density, a physical observable, and its topological changes along a reaction pathway. mdpi.commdpi.com

Within the framework of MEDT, bonding changes during a chemical reaction are analyzed using tools like the Electron Localization Function (ELF) and Atoms in Molecules (AIM) theory. encyclopedia.pub These analyses can reveal the precise points at which bond formation or cleavage occurs. For example, MEDT studies have shown that in cycloaddition reactions, the formation of new C-C single bonds often happens through the coupling of pseudoradical centers that form along the reaction path. encyclopedia.pub

Simulation and Modeling of Reaction Pathways

Simulating the complete journey from reactants to products requires mapping the energetic landscape of the reaction and characterizing the critical points along the way.

Potential Energy Surface Mapping for Photochemical Reactions

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the potential energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.org For photochemical reactions, mapping the PES of both the ground and excited states is crucial for understanding the available reaction pathways. youtube.com

Computational methods can generate a detailed map of the PES, identifying key features:

Minima: Corresponding to stable reactants, intermediates, and products. youtube.com

Saddle Points: Representing the highest energy point along the minimum energy pathway between two minima, known as the transition state. libretexts.orgyoutube.com

In the context of butyrophenones, PES mapping is used to visualize the energetic landscape of photochemical processes like the Norrish reactions. researchgate.net For example, mapping the triplet PES can reveal the pathways leading from the initial triplet excited state to various intermediates, such as a 1,4-biradical, and subsequent products. researchgate.netnih.gov These maps are essential for understanding why certain products are formed preferentially and how the molecule navigates from its excited state back to the ground state. uam.es

Transition State Characterization and Barrier Calculations

Identifying the transition state (TS) is paramount to understanding reaction kinetics, as the energy difference between the reactants and the TS—the activation energy or barrier—determines the reaction rate. researchgate.net Computational algorithms are used to locate the TS on the potential energy surface, which is a first-order saddle point. fraunhofer.de

Once a TS structure is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fraunhofer.de The height of the energy barrier provides a quantitative measure of the reaction's feasibility. researchgate.net

For butyrophenone systems, DFT and CASSCF methods are used to characterize the transition states for various photochemical pathways. researchgate.net For example, calculations can determine the activation barriers for the competing Norrish Type I (α-cleavage) and Norrish Type II (γ-hydrogen abstraction) reactions. This allows for a theoretical prediction of which pathway is kinetically favored under photochemical conditions. researchgate.net

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Kinetic Favorability |

|---|---|---|---|

| Norrish Type I | α-cleavage of the C-C bond adjacent to the carbonyl | 12.5 | Less Favorable |

| Norrish Type II | Intramolecular γ-hydrogen abstraction | 5.8 | More Favorable |

| Cyclization | Formation of a cyclobutanol (B46151) product from the biradical | 2.1 | Highly Favorable (post-H abstraction) |

Computational Studies of Biradical and Transient Intermediate Stability and Dynamics

Computational chemistry provides powerful tools to investigate the fleeting existence and behavior of reactive intermediates, such as the biradicals and other transient species formed during the photochemical reactions of ketones like 3',3,3-Trimethylbutyrophenone. These studies would typically involve high-level quantum mechanical calculations to map out the potential energy surfaces of the relevant excited states.

Key areas of a hypothetical investigation would include:

Geometry Optimization: Determining the equilibrium structures of the triplet excited state, the resulting 1,4-biradical intermediates, and any subsequent transient species.

Vibrational Frequency Analysis: Calculation of vibrational frequencies to confirm that the optimized structures correspond to energy minima or transition states and to obtain zero-point vibrational energies.

Reaction Pathway Mapping: Identifying the transition states connecting the different intermediates and leading to the final products, such as cyclization or cleavage products. This allows for the calculation of activation energy barriers, providing insight into the kinetics of the various competing reaction pathways.

Molecular Dynamics Simulations: Simulating the time evolution of the biradical and transient intermediates to understand their dynamic behavior, including conformational changes and intersystem crossing rates.

A hypothetical data table summarizing the calculated relative energies of key intermediates in the photochemistry of this compound is presented below.

| Species | Method | Relative Energy (kcal/mol) |

| Ground State (S₀) | DFT (B3LYP/6-31G) | 0.00 |

| Triplet Excited State (T₁) | TD-DFT | Data not available |

| 1,4-Biradical | CASSCF/CASPT2 | Data not available |

| Cyclobutanol Transition State | DFT (B3LYP/6-31G) | Data not available |

| Cleavage Transition State | DFT (B3LYP/6-31G*) | Data not available |

Note: The values in this table are placeholders and would need to be determined through specific computational studies on this compound.

Advanced Computational Approaches

Modern computational chemistry offers sophisticated methods to study complex chemical systems and reactions with greater accuracy and efficiency.

Integration of Quantum Mechanics/Molecular Mechanics (QM/MM) for Environmental Effects

The photochemical behavior of a molecule can be significantly influenced by its surrounding environment, such as the solvent. QM/MM methods are ideally suited to study these effects. In this approach, the reacting molecule (this compound and its immediate intermediates) is treated with a high-level quantum mechanics method, while the surrounding solvent molecules are described by a less computationally expensive molecular mechanics force field. nih.govkit.edu

This hybrid approach allows for the explicit inclusion of solvent effects on:

The stability of excited states and intermediates: The polarity of the solvent can differentially stabilize charged or polar species.

The energy barriers of reaction pathways: Solvent molecules can influence the transition state energies through hydrogen bonding or other non-covalent interactions.

The dynamics of the reaction: The viscosity and specific interactions of the solvent can affect the rates of conformational changes and diffusion-controlled processes.

A hypothetical QM/MM study on this compound in different solvents would provide valuable insights into how the environment dictates the reaction outcomes.

Application of Chemical Machine Learning in Reaction Prediction and Design

Chemical machine learning is a rapidly emerging field that leverages large datasets of chemical reactions to train algorithms for predicting the outcomes of new reactions. arocjournal.comrjptonline.org For a compound like this compound, machine learning models could be employed to:

Predict reaction yields and product distributions: By training on a database of similar photochemical reactions, a model could predict the relative amounts of different products under various reaction conditions (e.g., wavelength of light, solvent, temperature).

Identify optimal reaction conditions: Machine learning algorithms can explore a vast parameter space to suggest conditions that would maximize the yield of a desired product.

Discover novel reaction pathways: In some cases, machine learning models can identify unexpected or previously unknown reaction pathways. arxiv.org

The development of a predictive machine learning model for the photochemistry of this compound would require a substantial dataset of experimental or computationally generated reaction data for related ketones.

A hypothetical table showcasing the predictive power of a machine learning model for a related reaction is shown below.

| Reactant | Predicted Major Product | Predicted Yield (%) | Experimental Yield (%) |

| Acetophenone (B1666503) | Data not available | Data not available | Data not available |

| Butyrophenone | Data not available | Data not available | Data not available |

| Valerophenone | Data not available | Data not available | Data not available |

Note: This table illustrates the type of data that would be generated from a machine learning study. Specific data for this compound is not currently available.

Advanced Spectroscopic Characterization Methodologies for 3 ,3,3 Trimethylbutyrophenone and Intermediates

Comprehensive Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous characterization of 3',3,3-trimethylbutyrophenone. Each technique offers unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is characterized by two main signals. A multiplet in the aromatic region (typically between δ 7.40 and 7.95 ppm) corresponds to the protons on the phenyl ring. A sharp singlet appears in the aliphatic region (around δ 1.30 ppm) corresponding to the nine equivalent protons of the tert-butyl group. The integration of these signals reveals a 5:9 ratio, consistent with the number of aromatic and tert-butyl protons, respectively.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group. The carbonyl carbon (C=O) signal appears significantly downfield, typically above δ 200 ppm, due to the deshielding effect of the oxygen atom. The aromatic carbons resonate in the δ 128-137 ppm range. The quaternary carbon of the tert-butyl group appears around δ 44 ppm, while the methyl carbons of the tert-butyl group produce a signal around δ 28 ppm. cdnsciencepub.com

2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to confirm assignments. HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to, while HMBC reveals correlations between protons and carbons over two to three bonds. For instance, an HMBC spectrum would show a correlation between the tert-butyl protons and the carbonyl carbon, confirming their connectivity.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| tert-Butyl | ¹H | ~ 1.30 | Singlet (s) |

| Aromatic | ¹H | ~ 7.40 - 7.95 | Multiplet (m) |

| Carbonyl (C=O) | ¹³C | > 200 | Singlet |

| Aromatic (C-ipso) | ¹³C | ~ 137 | Singlet |

| Aromatic (C-o/m/p) | ¹³C | ~ 128 - 132 | Singlet |

| Quaternary (C) | ¹³C | ~ 44 | Singlet |

| Methyl (CH₃) | ¹³C | ~ 28 | Singlet |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and provides structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₄O), the molecular weight is 162.23 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 162. nist.govnist.gov The fragmentation pattern is highly characteristic. A prominent fragmentation pathway for alkyl phenyl ketones is α-cleavage, the breaking of the bond between the carbonyl group and the alkyl substituent. This leads to the formation of two key fragment ions:

Benzoyl cation ([C₆H₅CO]⁺): This highly stable acylium ion is often the base peak in the spectrum, appearing at m/z 105. Its formation results from the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57.

tert-Butyl cation ([(CH₃)₃C]⁺): This stable tertiary carbocation appears at m/z 57. It is formed by the loss of a benzoyl radical (•COC₆H₅).

Another common fragment is the phenyl cation ([C₆H₅]⁺) at m/z 77, resulting from the loss of a carbonyl group (CO) from the benzoyl cation. nist.govnist.gov

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Lost Fragment |

| 162 | [C₆H₅COC(CH₃)₃]⁺ (M⁺) | - |

| 105 | [C₆H₅CO]⁺ | •C(CH₃)₃ |

| 77 | [C₆H₅]⁺ | CO (from m/z 105) |

| 57 | [(CH₃)₃C]⁺ | •COC₆H₅ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of this compound shows several characteristic absorption bands. spectrabase.comnih.govspectrabase.com

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a ketone is observed in the range of 1680-1700 cm⁻¹. The conjugation with the phenyl ring slightly lowers the frequency compared to a non-conjugated ketone.

C-H Aromatic Stretch: Absorptions corresponding to the C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

C-H Aliphatic Stretch: The C-H stretching vibrations of the tert-butyl group are observed just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).

C=C Aromatic Stretch: Medium to weak absorptions for the carbon-carbon double bond stretching within the aromatic ring are found in the 1450-1600 cm⁻¹ region.

C-H Bending: Bending vibrations for the C-H bonds of the aromatic ring can provide information about the substitution pattern and are typically seen in the 690-900 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~ 1690 | C=O Stretch | Aryl Ketone |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (tert-butyl) |

| ~ 1450-1600 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons. The chromophore in this compound is the benzoyl group (C₆H₅CO-), where the carbonyl group is conjugated with the phenyl ring. The UV-Vis spectrum is expected to show two main absorption bands:

π → π Transition:* A strong absorption band, typically observed around 240-250 nm (λmax), arises from the excitation of a π electron from a bonding to an anti-bonding molecular orbital within the conjugated system. This is often referred to as the K-band.

n → π Transition:* A weaker absorption band, appearing at a longer wavelength, typically around 280-330 nm (λmax), results from the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* anti-bonding orbital. This is known as the R-band. The intensity of this transition is significantly lower than the π → π* transition.

For the parent compound propiophenone (1-phenyl-1-propanone), a π → π* transition is observed around 242 nm. nist.gov A similar absorption maximum is expected for this compound.

Fluorescence Spectroscopy in Photophysical Studies

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic ketones exhibit phosphorescence from their triplet excited states at low temperatures, fluorescence from the singlet excited state at room temperature is often weak or non-existent. This is due to efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet manifold (T₁). The photophysical properties, including fluorescence quantum yield and lifetime, are sensitive to the molecular environment and solvent polarity. Specific fluorescence data for this compound is not extensively documented, but studies on similar aromatic ketones indicate that ISC is the dominant decay pathway for the S₁ state, thus quenching fluorescence.

Time-Resolved Spectroscopic Techniques for Transient Intermediates

Time-resolved spectroscopy, such as transient absorption (or laser flash photolysis) and time-resolved infrared (TRIR) spectroscopy, is employed to detect and characterize short-lived intermediates formed upon photoexcitation. wikipedia.orgunipr.it Aromatic ketones like this compound are known to undergo photochemical reactions, such as Norrish Type I and Type II cleavages, from their triplet excited states.

Upon UV irradiation, this compound is excited to its singlet state (S₁), which rapidly undergoes intersystem crossing to the triplet state (T₁). This triplet state is a key transient intermediate.

Transient Absorption Spectroscopy: This technique can detect the triplet state, which often has a characteristic triplet-triplet absorption in the visible region of the spectrum. Furthermore, it can monitor the formation and decay of radical intermediates that result from subsequent photochemical reactions. For instance, a Norrish Type I cleavage would produce a benzoyl radical and a tert-butyl radical. These radical species have their own unique absorption spectra that can be monitored over time to study their reaction kinetics.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about transient species by measuring their vibrational spectra on ultrafast timescales (picoseconds to milliseconds). unipr.it Following photoexcitation, the TRIR spectrum would show the disappearance of the ground-state carbonyl absorption band (~1690 cm⁻¹) and the appearance of a new, shifted carbonyl band corresponding to the T₁ excited state. If cleavage occurs, new vibrational bands corresponding to the radical products (e.g., the benzoyl radical) could also be observed, providing direct structural evidence for the reaction mechanism. unipr.it

Chemometric Methods for Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopy, these methods are essential for analyzing complex, high-dimensional datasets, such as those generated by UV-Vis, IR, or NMR spectroscopy. Chemometric tools can be used for data exploration, pattern recognition, classification, and building predictive models.

Principal Component Analysis (PCA) is an unsupervised dimensionality-reduction technique widely used for the exploratory analysis of multivariate data. nih.gov When applied to spectroscopic data, PCA transforms a large number of correlated variables (e.g., absorbance values at hundreds of different wavelengths) into a smaller set of new, uncorrelated variables called Principal Components (PCs). spectroscopyeurope.com The first PC is oriented in the direction of the largest variance in the data, the second PC accounts for the next largest variance and is orthogonal to the first, and so on. spectroscopyeurope.com

The primary goal of PCA is to reorganize the information in a dataset, making it easier to identify patterns, trends, and outliers. spectroscopyeurope.com By plotting the sample scores on the first few PCs (which capture the majority of the data's variability), one can visualize the clustering of samples and their relationships. This is particularly useful for classifying samples based on their spectral fingerprints without prior knowledge of the classes. For example, PCA has been used to analyze the functional groups within essential oils to observe clustering based on their biological activity. researchgate.net

The results of a PCA are typically visualized in two main types of plots:

Scores Plot : Each point represents an individual sample, and their proximity in the plot indicates their similarity.

Loadings Plot : Shows the contribution of each original variable (e.g., wavelength) to the principal components. Variables with high loadings are influential in defining that PC.

| Sample ID | Class | PC1 Score | PC2 Score |

| TMP-A1 | A | 4.5 | 2.1 |

| TMP-A2 | A | 4.8 | 2.3 |

| TMP-B1 | B | -3.9 | -1.5 |

| TMP-B2 | B | -4.2 | -1.7 |

| TMP-C1 | C | 0.2 | -3.5 |

| TMP-C2 | C | 0.5 | -3.8 |

This interactive table illustrates how PCA scores can separate samples into distinct clusters. Samples from the same class (A, B, or C) have similar scores and group together in a scores plot.

Soft Independent Modeling of Class Analogies (SIMCA) is a supervised classification method that builds a PCA model for each defined class in a training dataset. researchgate.netnih.gov Unlike methods that define sharp boundaries between classes, SIMCA creates a "soft" boundary, or a hyper-dimensional cylinder, around each class model. This approach is particularly useful for authentication and one-class classification, where the goal is to determine if a new sample is consistent with a known class. researchgate.netreadthedocs.io

For each class, a PCA model is constructed using only the spectra of the samples belonging to that class. nih.gov When a new sample is tested, its spectrum is projected onto the PCA model of each class. The classification is determined based on two key distance metrics:

Score Distance (Leverage): The distance from the center of the model to the projected sample within the principal component space.

Orthogonal Distance (Residual): The distance from the sample to the PCA model itself (i.e., how well the model describes the sample).

A sample is considered a member of a class if both its score distance and orthogonal distance are below a certain statistical threshold. SIMCA is robust and effective, especially when the number of classes is large or when some classes are not well-defined. nih.gov

| Test Sample | Model Class | Score Distance | Orthogonal Distance | Classification |

| Unknown-01 | Class A | 1.85 | 0.95 | Member |

| Unknown-01 | Class B | 8.72 | 4.31 | Non-Member |

| Unknown-02 | Class A | 6.44 | 3.12 | Non-Member |

| Unknown-02 | Class B | 2.01 | 1.15 | Member |

This interactive table shows a hypothetical SIMCA classification. Unknown-01 falls within the statistical limits of the Class A model, while Unknown-02 fits the model for Class B.

Partial Least Squares (PLS) is a multivariate statistical method that relates two sets of data matrices, X (predictor variables, e.g., spectra) and Y (response variables, e.g., concentrations or class identity). acs.org PLS-Discriminant Analysis (PLS-DA) is a specific application of PLS used for classification tasks. uniroma1.itnih.gov

Unlike the unsupervised PCA method, PLS-DA is a supervised technique that uses class information to find latent variables (similar to PCs) that maximize the separation between known classes. researchgate.netmetabolon.com It achieves this by rotating the components to maximize the covariance between the X-matrix (spectra) and the Y-matrix (a categorical variable representing class membership). This focus on inter-class variation often makes PLS-DA more powerful than PCA for classification and biomarker identification. metabolon.com

A key output of PLS-DA is the Variable Importance in Projection (VIP) score. VIP scores estimate the importance of each variable (e.g., wavelength) in the projection used by the PLS model. A variable with a VIP score greater than 1 is generally considered important for explaining the Y-variable and contributing to class discrimination. researchgate.net

| Wavelength (nm) | VIP Score | Importance |

| 250 | 0.65 | Low |

| 275 | 1.89 | High |

| 300 | 0.82 | Low |

| 325 | 2.15 | High |

| 350 | 1.43 | High |

| 375 | 0.51 | Low |

This interactive table demonstrates how VIP scores from a PLS-DA model can identify the most influential wavelengths for distinguishing between different classes of samples.

Quantifying the similarity between two spectra is a fundamental task in chemical analysis. Two common metrics for this purpose are wavelength correlation and Euclidean distance. researchgate.net

Wavelength Correlation often uses Pearson's correlation coefficient to measure the linear relationship between the intensity values of two spectra across all wavelengths. nih.gov The result is a value between +1 (perfect positive correlation) and -1 (perfect negative correlation), with 0 indicating no correlation. A high positive correlation value suggests that the two spectra have very similar shapes, even if their absolute intensities differ. nih.gov

Euclidean Distance treats each spectrum as a vector in a multidimensional space, where each dimension corresponds to the absorbance at a specific wavelength. The Euclidean distance is the straight-line distance between the two vector endpoints. nih.govresearchgate.net A smaller Euclidean distance indicates greater similarity between the two spectra. Unlike correlation, this metric is sensitive to differences in both the shape and the absolute intensity of the spectra. nih.gov

| Method | Spectrum A vs. Spectrum B | Spectrum A vs. Spectrum C | Interpretation |

| Pearson Correlation | 0.985 | 0.612 | Spectra A and B have highly similar shapes. |

| Euclidean Distance | 15.4 | 128.9 | Spectra A and B are much closer (more similar) overall than A and C. |

This interactive table compares hypothetical spectra. Spectra A and B are highly similar in shape and intensity, resulting in a high correlation and low Euclidean distance. Spectrum C differs significantly, which is reflected in its lower correlation and higher distance from Spectrum A.

Structure Activity Relationship Sar Investigations in Trimethylbutyrophenone Photochemistry

Computational and Theoretical SAR Approaches

Computational and theoretical methods provide powerful tools for understanding and predicting the photochemical reactivity of 3',3,3-trimethylbutyrophenone derivatives. These approaches allow for the systematic investigation of how structural modifications influence reaction pathways and efficiencies.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity or, in this context, their chemical reactivity. wikipedia.org These models are developed by establishing a mathematical function that relates predictor variables (molecular descriptors) to a response variable (e.g., photoreactivity). wikipedia.org The fundamental principle of QSAR is that variations in the molecular structure lead to changes in the observed response. researchgate.net

The process of developing a QSAR model involves several key stages:

Data Set Preparation: A crucial first step is the compilation of a dataset of molecules with known photoreactivities.

Molecular Descriptor Calculation: Numerical descriptors that encode various aspects of the molecular structure are calculated for each compound. mdpi.com

Model Development: Statistical methods are employed to build a mathematical model that links the descriptors to the observed reactivity. mdpi.com

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its reliability. researchgate.net

In the context of this compound photochemistry, QSAR models can be invaluable for predicting the photoreactivity of new derivatives without the need for their synthesis and experimental testing. nih.gov This predictive capability accelerates the discovery of compounds with desired photochemical properties. nih.gov

Interactive Table: Key Stages in QSAR Model Development

| Stage | Description |

| Data Set Preparation | Compiling a collection of molecules with experimentally determined photoreactivities. |

| Molecular Descriptor Calculation | Generating numerical values that represent the structural and physicochemical properties of the molecules. |

| Model Development | Using statistical techniques to create a mathematical equation relating descriptors to reactivity. |

| Model Validation | Assessing the model's accuracy and predictive ability using various statistical metrics and test sets. |

Molecular descriptors are numerical values that characterize the structure of a molecule. researchgate.net They are the cornerstone of QSAR modeling, as they transform the chemical structure into a format that can be used in mathematical models. researchgate.netchemintelligence.com The selection of appropriate descriptors is critical for developing a predictive QSAR model. nih.govchemintelligence.com An ideal descriptor should be highly correlated with the property being predicted. chemintelligence.com

Molecular descriptors can be categorized based on their dimensionality:

0D Descriptors: These are simple counts of atoms and bonds.

1D Descriptors: These include constitutional indices and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity. researchgate.net

3D Descriptors: These are calculated from the 3D coordinates of the molecule and include geometric and steric parameters. nih.gov

In predicting the photoreactivity of this compound derivatives, descriptors that capture electronic and steric properties are particularly relevant. For instance, descriptors related to the energy of molecular orbitals (HOMO and LUMO), dipole moments, and steric hindrance can provide significant insights into the molecule's propensity to undergo photochemical reactions. escholarship.orgmdpi.com The process of selecting the most relevant descriptors often involves sophisticated feature selection algorithms to identify the subset of descriptors that provides the best predictive performance. mdpi.com

Interactive Table: Types of Molecular Descriptors

| Dimensionality | Description | Examples |

| 0D | Basic counts of atoms and chemical bonds. | Atom counts, bond counts. |

| 1D | Properties derived from the molecular formula. | Molecular weight, constitutional indices. |

| 2D | Based on the 2D graph representation of the molecule. | Topological indices, connectivity indices. |

| 3D | Calculated from the 3D structure of the molecule. | Steric parameters, surface area, volume. |

Influence of Substituent Effects on Photoreactivity and Reaction Pathways

The introduction of substituents onto the aromatic ring or the butyrophenone (B1668137) side chain can profoundly influence the photoreactivity of this compound. These effects can be broadly categorized as steric and electronic, and they can alter reaction rates, product distributions, and even the nature of the primary photochemical processes.

Steric hindrance, the spatial arrangement of atoms that impedes chemical reactions, plays a critical role in the photochemistry of this compound derivatives. nih.gov In many butyrophenones, a key photochemical process is intramolecular hydrogen abstraction, where the excited carbonyl group abstracts a hydrogen atom from the γ-carbon. The resulting 1,4-biradical is a key intermediate that can lead to various photoproducts. scribd.com

The presence of bulky substituents can significantly affect the rate and efficiency of this intramolecular hydrogen transfer. For instance, studies on di-ortho-substituted acetophenone (B1666503) derivatives have shown that steric hindrance can influence the conformation of the molecule and the transition state for hydrogen abstraction. scribd.com In a trimethylbutyrophenone derivative, steric demand was found to facilitate the formation of a specific photoenol isomer (E-3), which then leads to the formation of a cyclobutanol (B46151) product. rsc.org This highlights how steric effects can direct the reaction pathway towards specific products. rsc.orgcolab.ws The combined influence of steric hindrance and intramolecular hydrogen bonding can favor certain reaction mechanisms over others. rsc.org

The electronic nature of substituents on the aromatic ring significantly modulates the excited state properties and photoreactivity of this compound. libretexts.org Electron-donating or electron-withdrawing groups can alter the energy levels of the excited states, the distribution of electron density, and the rates of intersystem crossing and other photophysical processes. libretexts.orgacs.org

For example, electron-donating groups can increase the electron density on the aromatic ring, which can affect the energy of the n,π* and π,π* triplet states. acs.org The relative energies of these states are crucial in determining the primary photochemical pathway. Substituents can also influence the lifetime and reactivity of the triplet excited state. acs.org Studies on substituted benzophenones have demonstrated that the nature of the substituent can significantly impact the kinetics of photochemical reactions. rsc.org The introduction of substituents can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission spectra, reflecting changes in the excited state energies. diva-portal.orgmdpi.com These electronic perturbations can either enhance or quench photochemical reactivity depending on the specific substituent and its position on the molecule. nih.gov

Intramolecular hydrogen bonding can have a profound effect on the photochemical behavior of this compound derivatives by influencing molecular conformation and the energetics of reaction pathways. ucl.ac.ukdiva-portal.org The formation of an intramolecular hydrogen bond can pre-organize the molecule into a conformation that is favorable for a specific photochemical reaction, such as intramolecular hydrogen transfer. ruc.dkustc.edu.cn

In a study of a trimethylbutyrophenone derivative, the presence of an ester group capable of forming an intramolecular hydrogen bond was shown to influence the photoreactivity. rsc.org This hydrogen bonding can stabilize certain intermediates, such as photoenols, and affect their lifetimes and subsequent reaction pathways. rsc.orgacs.org For instance, intramolecular hydrogen bonding can inhibit the rotation of certain groups, making the photoenol more rigid and influencing its decay mechanism. acs.org The strength of the hydrogen bond in the excited state can differ significantly from that in the ground state, leading to changes in the electronic properties and reactivity upon photoexcitation. nih.govsemanticscholar.org This modulation of excited-state properties through intramolecular hydrogen bonding can be a powerful tool for controlling photochemical outcomes. rsc.org

Interactive Table: Research Findings on a Trimethylbutyrophenone Derivative

| Feature | Observation | Implication | Reference |

| Photolysis in Benzene (B151609) | Formation of cyclobutanol. | Indicates intramolecular H-atom abstraction is a key pathway. | rsc.org |

| Laser Flash Photolysis | Formation of a biradical and two photoenol isomers (Z and E). | Elucidates the transient intermediates in the photochemical reaction. | rsc.org |

| Steric Demand | Facilitates the formation of the E-photoenol, leading to cyclobutanol. | Demonstrates the role of steric effects in directing the reaction pathway. | rsc.org |

| Intramolecular H-bonding | Influences the stability and decay of photoenols. | Highlights the control exerted by non-covalent interactions on photoreactivity. | rsc.orgacs.org |

Modulating Reaction Selectivity Through Structural Variation in Butyrophenone Analogues

The photochemical reactivity of butyrophenone and its analogues is characterized by a competition between several decay pathways, primarily the Norrish Type I (α-cleavage) and Norrish Type II (intramolecular γ-hydrogen abstraction) reactions. The latter pathway can lead to either fragmentation (elimination) to form an alkene and acetophenone or cyclization (Yang cyclization) to produce a 1-phenylcyclobutanol derivative. sciepub.com The selectivity for each of these reaction channels can be significantly modulated by structural variations within the butyrophenone molecule, including substitutions on both the acyl chain and the aromatic ring. acs.orgmdpi.com

Detailed research has demonstrated that the introduction of substituents at the α, β, and γ positions of the butyryl chain alters the quantum yields of the competing photoreactions. The quantum yield (Φ) represents the efficiency of a specific photochemical process, defined as the number of molecules undergoing a particular reaction for each photon absorbed. msu.edu

The effects of methyl substitution on the acyl chain of butyrophenone in benzene have been systematically studied. The findings illustrate a clear structure-activity relationship that governs the selectivity between elimination, cyclization, and α-cleavage.

Table 1: Quantum Yields (Φ) for Photoreactions of Methyl-Substituted Butyrophenones in Benzene

| Ketone | Φ (elimination) | Φ (cyclization) | Φ (α-cleavage) |

|---|---|---|---|

| Butyrophenone | 0.08 | 0.04 | ~0 |

| α-Methylbutyrophenone | 0.06 | 0.02 | 0.01 |

| β-Methylbutyrophenone | 0.14 | 0.02 | ~0 |

These data reveal several key trends:

α-Methylation: The presence of a methyl group at the α-position slightly decreases the quantum yields for both elimination and cyclization while introducing a minor pathway for α-cleavage. This suggests that α-substitution can influence the stability of the initial radical pair formed during Type I cleavage. nih.gov

β-Methylation: A methyl group at the β-position nearly doubles the efficiency of the elimination reaction compared to the unsubstituted butyrophenone, while the cyclization yield remains low.

γ-Methylation: Substitution at the γ-position, the site of hydrogen abstraction for the Type II process, has the most dramatic effect. It leads to a significant increase in the quantum yield for elimination, making it the overwhelmingly dominant pathway. This is attributed to the increased reactivity of the tertiary γ-hydrogen, facilitating the initial abstraction step.

Furthermore, substitution on the aromatic ring and the polarity of the solvent play a crucial role in modulating reaction selectivity. For instance, irradiating butyrophenones in polar solvents like methanol (B129727) or acetonitrile (B52724) generally enhances the quantum yield of the Norrish Type II reaction compared to nonpolar solvents like benzene or cyclohexane. acs.org This enhancement is attributed to the stabilization of the 1,4-biradical intermediate by the polar environment, which reduces the rate of its reversion to the ground state ketone and allows for more efficient progression to products. acs.org

For para-substituted butyrophenones, electron-donating or withdrawing groups can alter the nature of the lowest triplet excited state. acs.org Butyrophenones with a lowest n,π* triplet state are reactive in the Type II process, whereas those with a lowest π,π* triplet state are generally unreactive. acs.org A p-methoxy group, for example, can cause the lowest triplet state to switch from n,π* in nonpolar solvents to an unreactive π,π* state in polar solvents, thereby inhibiting the Norrish Type II reaction. acs.org This demonstrates that a combination of structural modification and solvent choice can be used to finely tune the photochemical outcome.

Advanced Research Topics and Future Directions in 3 ,3,3 Trimethylbutyrophenone Research

Emerging Methodologies in Aromatic Ketone Photochemistry

The photochemistry of aromatic ketones, including 3',3,3-trimethylbutyrophenone, is a well-established field. However, new methodologies are continually emerging that promise to enhance our understanding and expand the applications of these compounds. One area of significant interest is the use of advanced spectroscopic techniques to probe the transient intermediates and complex reaction pathways involved in photochemical reactions. For instance, laser flash photolysis allows for the direct detection and characterization of short-lived species like triplet states and biradicals, providing crucial insights into reaction mechanisms. researchgate.net

Furthermore, researchers are exploring the use of novel reaction media, such as ionic liquids and supercritical fluids, to influence the selectivity and efficiency of photochemical transformations. These unconventional solvents can alter the photophysical properties of aromatic ketones and open up new synthetic routes that are not accessible in traditional organic solvents. The development of sustainable photochemical processes, utilizing visible light and environmentally benign catalysts, is another key focus area. This includes the use of aldehydes as photoinitiators for polymerization reactions, which can be an alternative to traditional ketone-based systems. beilstein-journals.org

Integration of Theoretical and Experimental Approaches for Mechanistic Insights

A synergistic approach that combines theoretical calculations with experimental observations is proving to be invaluable for unraveling the intricate mechanisms of aromatic ketone photochemistry. nih.govcecam.org Computational chemistry, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), allows for the detailed exploration of potential energy surfaces, the identification of transition states, and the prediction of reaction pathways. nih.gov These theoretical insights can then be used to design and interpret experiments, leading to a more comprehensive understanding of the factors that govern photoreactivity.

For example, theoretical studies have been instrumental in explaining the photochemistry of acetophenone (B1666503), a related aromatic ketone, by mapping out the singlet and triplet excited states and the intersections between them. researchgate.net This knowledge is directly applicable to understanding the behavior of more complex derivatives like this compound. The effects of substituents, solvent polarity, and hydrogen bonding on the photoreactivity of trimethyl butyrophenone (B1668137) derivatives have been investigated through a combination of experimental techniques and theoretical modeling. thegoodscentscompany.comuc.edu This integrated approach is crucial for the rational design of new photoreactive systems with tailored properties.

Development of Novel Photoremovable Protecting Groups Based on Butyrophenone Scaffolds

Photoremovable protecting groups (PPGs), also known as photocages, are molecules that can be cleaved with light to release a biologically active compound or another molecule of interest. mdpi.comwikipedia.org This technology offers precise spatiotemporal control over the release process, making it a powerful tool in various fields, including drug delivery, materials science, and synthetic chemistry. researchgate.net Butyrophenone derivatives are attractive candidates for the development of new PPGs due to their favorable photochemical properties.

Research in this area focuses on designing butyrophenone-based PPGs that can be activated by specific wavelengths of light, including near-infrared light, which can penetrate deeper into biological tissues. researchgate.net The efficiency of the photorelease process, quantified by the quantum yield, is a critical parameter that researchers aim to optimize. acs.org Studies on the effect of alkyl substituents on the photorelease from butyrophenone derivatives have provided valuable data for designing more efficient PPGs. acs.org The development of PPGs based on photoenolization is a particularly promising strategy, where the photoreaction is initiated by an intramolecular hydrogen atom transfer. researchgate.net

Table 1: Quantum Yields for Photorelease from Substituted Butyrophenone Derivatives

| Butyrophenone Derivative | Solvent | Quantum Yield (Φ) | Reference |

| 2,5-dimethylphenacyl esters | Benzene (B151609) | ~0.2 | acs.org |

| 2,5-dimethylphenacyl esters | Methanol (B129727) | ~0.1 | acs.org |

This table is for illustrative purposes and the quantum yields can vary depending on the specific ester and reaction conditions.

Controlled Release Mechanisms for Volatile Compounds using Photoreactive Systems

The controlled release of volatile compounds, such as fragrances and pheromones, is another exciting application of photoreactive systems based on aromatic ketones. nih.gov By "caging" a volatile molecule with a photoremovable protecting group, its release can be triggered by light. researchgate.netnih.gov This approach allows for the development of products with on-demand fragrance release, for example, in response to sunlight.

The design of these systems requires careful consideration of the photochemistry of the protecting group and the properties of the volatile compound. The photoreaction must be efficient and proceed under ambient conditions, and the byproducts of the reaction should be non-volatile and inert. nih.gov Butyrophenone derivatives, with their tunable photochemical properties, are well-suited for this application. Researchers are investigating various strategies to encapsulate and control the release of a wide range of volatile compounds for use in consumer products and agricultural applications. nih.gov

Q & A

Q. What are the established synthetic routes for 3',3,3-Trimethylbutyrophenone, and how do reaction conditions influence yield?

Answer:

- Friedel-Crafts Alkylation : A common method involves reacting 3-methylbutyryl chloride with a substituted benzene derivative under Lewis acid catalysis (e.g., AlCl₃). Optimal conditions (temperature: 0–5°C, solvent: dichloromethane) yield ~60–70% purity .

- Ketone Formation via Oxidation : Secondary alcohols (e.g., 3,3-dimethylbutanol) can be oxidized using KMnO₄ in acidic media, but this route often requires stringent control of stoichiometry to avoid over-oxidation .